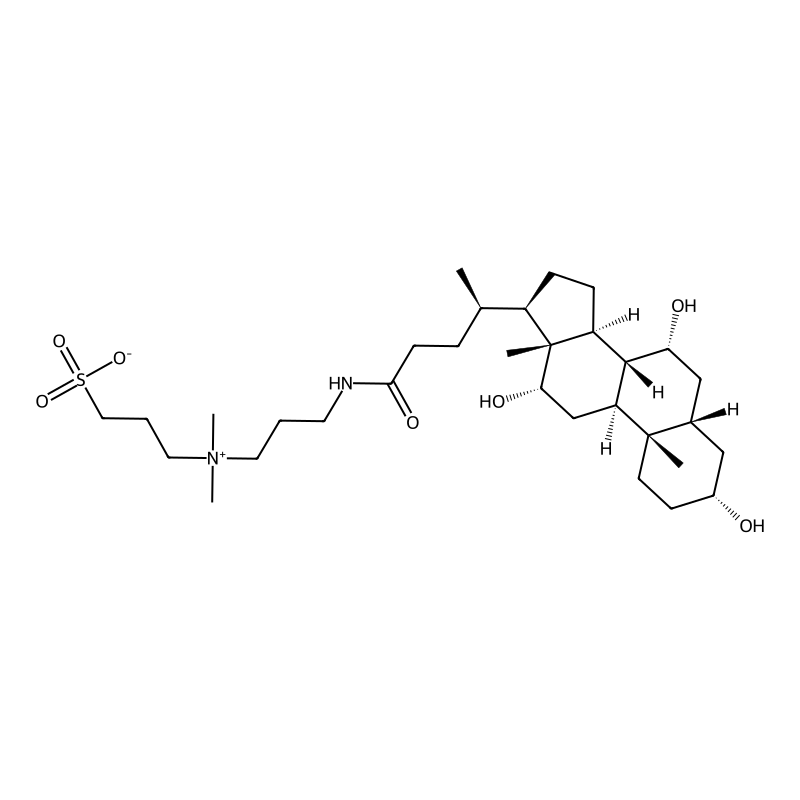

CHAPS

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

CHAPS, chemically known as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical research. Its structure features both a quaternary ammonium group and a sulfonate group, which contribute to its unique properties as a detergent. CHAPS is particularly effective in solubilizing biological macromolecules, such as proteins, while maintaining their native state. This compound is derived from cholic acid and bears structural similarities to certain bile acids, including taurodeoxycholic acid and taurochenodeoxycholic acid .

CHAPS interacts with membrane proteins through hydrophobic interactions, facilitating their solubilization without denaturation. Its zwitterionic nature allows it to stabilize protein conformations during purification processes. The detergent can form micelles above a critical micelle concentration (CMC), which ranges from 6 to 10 mM . The high CMC of CHAPS enables easy removal from solutions via dialysis, making it suitable for various biochemical applications .

CHAPS is renowned for its ability to maintain the functional integrity of membrane proteins during solubilization. It has been successfully employed in studies involving various receptors, such as opiate and dopamine receptors, ensuring that their binding properties remain intact post-extraction. This characteristic makes CHAPS invaluable in receptor studies and protein purification protocols . Additionally, it is utilized in isoelectric focusing and two-dimensional electrophoresis, where it helps prevent streaking and enhances resolution .

The synthesis of CHAPS typically involves the reaction of cholic acid with dimethylaminopropylamine and sodium sulfite. This process results in the formation of the zwitterionic surfactant, which can be purified through crystallization or chromatography techniques to obtain a high-purity product suitable for laboratory use . The final product appears as a white powder with a molecular weight of approximately 614.88 g/mol .

CHAPS has diverse applications in biochemical research, including:

- Protein Purification: Solubilizes membrane proteins for downstream applications.

- Electrophoresis: Used in isoelectric focusing and two-dimensional gel electrophoresis.

- Receptor Studies: Maintains the functional state of receptors during extraction.

- Stabilization: Acts as a stabilizing agent for growth factors and other sensitive biomolecules .

Studies have demonstrated that CHAPS effectively solubilizes membrane proteins while preserving their biological activity. For instance, it has been shown to solubilize the opiate receptor from rat brain cell membranes without compromising its binding capabilities . Interaction studies often focus on how CHAPS influences protein-protein interactions and the stability of protein complexes during purification processes.

Several compounds share structural or functional similarities with CHAPS. Here are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| CHAPSO | 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | Contains an additional hydroxyl group; used similarly to CHAPS but may offer enhanced solubilization for certain proteins. |

| Sodium Dodecyl Sulfate | Sodium dodecyl sulfate | Anionic detergent; less gentle than CHAPS; can denature proteins. |

| Triton X-100 | Octylphenoxypolyethoxyethanol | Nonionic detergent; often used for cell lysis but may disrupt protein function more than CHAPS. |

| n-Octyl-β-D-glucoside | Nonionic detergent derived from glucose | Used for solubilizing membrane proteins; less effective in maintaining protein functionality compared to CHAPS. |

CHAPS stands out due to its zwitterionic nature, allowing it to solubilize proteins effectively while minimizing denaturation risks—a significant advantage over many traditional detergents like sodium dodecyl sulfate.